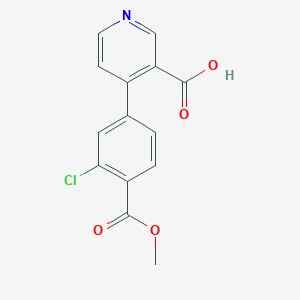
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% (2C5MCPH95) is a synthetic organic compound used in various scientific research applications. It is a chloro-substituted derivative of 4-hydroxypyridine and is commonly used as a starting material for the preparation of various compounds. 2C5MCPH95 is a versatile compound with multiple applications in the fields of organic synthesis, medicinal chemistry and biochemistry.
科学的研究の応用
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is widely used in scientific research due to its versatile properties. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is also used as an intermediate in the synthesis of heterocyclic compounds. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is used in the synthesis of peptide-based drugs and in the synthesis of biologically active compounds.
作用機序
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is a versatile compound that can be used in a variety of scientific research applications. It acts as a nucleophile and can react with a variety of electrophiles, such as carbonyl compounds, to form a variety of products. The reaction of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% with an electrophile yields a product that is typically a substituted 4-hydroxypyridine.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% has been found to have anti-inflammatory, anti-angiogenic, and anti-tumor activities. It has also been found to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be stored for long periods of time. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is relatively inexpensive and can be used in a variety of laboratory experiments. However, it is important to note that 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% is a toxic compound and should be handled with caution.
将来の方向性
The potential applications of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% are still being explored. Future research may focus on the use of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% in the synthesis of novel drugs and other compounds with potential therapeutic applications. In addition, further research may focus on the biochemical and physiological effects of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% and its potential use as a therapeutic agent. Finally, further research may focus on the use of 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% in the synthesis of peptides and other biologically active compounds.
合成法
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% can be synthesized from 4-hydroxypyridine using a two-step procedure. In the first step, 4-hydroxypyridine is reacted with 2-chloro-5-methoxycarbonylbenzene in the presence of a base such as sodium hydroxide and a catalyst such as palladium chloride. This reaction yields 2-(2-chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% (2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95%). The second step involves the removal of the 2-chloro-5-methoxycarbonyl group from the 2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine, 95% to yield the desired compound.
特性
IUPAC Name |
methyl 4-chloro-3-(4-oxo-1H-pyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-3-11(14)10(6-8)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQNMDSPUKNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692763 |
Source


|
| Record name | Methyl 4-chloro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methoxycarbonylphenyl)-4-hydroxypyridine | |
CAS RN |
1261939-79-0 |
Source


|
| Record name | Methyl 4-chloro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415589.png)






![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415642.png)

![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415664.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415666.png)
